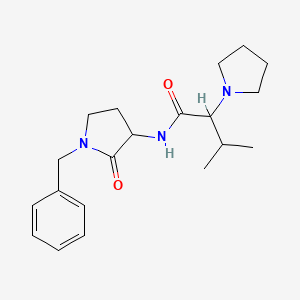![molecular formula C16H17N5O B7554131 Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is not well understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone has been found to possess a wide range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, this compound has also been found to possess anti-cancer properties, which make it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is its potential applications in medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. However, one of the major limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone. One potential direction is to further investigate the mechanism of action of this compound, which could provide valuable insights into its potential applications in medicinal chemistry. Additionally, further research could be done to optimize the synthesis method for this compound, which could potentially improve its yield and purity. Finally, further research could be done to investigate the potential applications of this compound in other areas of research, such as neurology and immunology.
Méthodes De Synthèse
Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with 1-methyl-4-(pyrrolidin-1-yl)pyrazole-5-carboxylic acid, followed by cyclization with the help of a suitable reagent. This method has been reported to yield the desired compound in good yields and high purity.
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone has been used in various scientific research studies due to its potential applications in medicinal chemistry. This compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, this compound has also been found to possess anti-cancer properties, which make it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-19-10-12(9-17-19)14-5-4-8-21(14)16(22)13-11-20-7-3-2-6-15(20)18-13/h2-3,6-7,9-11,14H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYBDCKRZAFSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN2C(=O)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)



![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)